4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h6H,2-5H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZMZAJAOXCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC2=C1N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is typically carried out under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine serves as a crucial building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with tailored properties.
Biology
The compound is being investigated for its potential as an enzyme inhibitor and receptor modulator . Studies have shown that it may interact with specific biological targets, altering their activity. This interaction is pivotal in understanding its role in biochemical pathways and therapeutic applications.
Medicine
Research into the medicinal properties of this compound has highlighted its potential therapeutic effects:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties: Investigations are ongoing to evaluate its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction.
These findings point toward its utility in developing new pharmaceutical agents aimed at treating infections and cancer .
Industry
In industrial applications, 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is explored for use as a corrosion inhibitor and in the formulation of specialty chemicals. Its chemical stability and reactivity make it suitable for protecting materials from degradation in harsh environments .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
Case Study 2: Enzyme Inhibition
Research demonstrated that 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine effectively inhibited a specific enzyme involved in metabolic pathways associated with drug resistance in bacteria.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrobenzothiazole scaffold is highly versatile, with modifications at the 4-, 5-, 6-, or 7-positions significantly altering physicochemical properties and biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Tetrahydrobenzothiazol-2-amine Derivatives
Key Observations:
The cyclopropyl group introduces ring strain, which may influence metabolic stability or receptor binding .
Synthetic Accessibility :
- The ethyl and methyl derivatives are synthesized via cyclodehydrogenation or cyclocondensation reactions, as described for analogous tetrahydrobenzothiazoles .
- Pramipexole’s synthesis involves stereoselective introduction of the propyl group, reflecting its pharmaceutical-grade complexity .
While the ethyl and methyl analogues lack explicit activity data, their structural similarity suggests unexplored pharmacological utility .
Commercial Availability :
- The ethyl and propyl derivatives are marketed as research chemicals (e.g., Enamine Ltd, CymitQuimica), with prices ranging from €386/250 mg (propyl) to €522/1 g (ethyl hydrochloride) .
Biological Activity
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and potential neuroprotective properties.
- Molecular Formula : C10H16N2S
- Molecular Weight : 196.31 g/mol
- CAS Number : 1211505-36-0
Biological Activity Overview
Recent studies have highlighted the significant biological activities associated with benzothiazole derivatives, including 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The compound has been evaluated for various activities:
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit potent anti-cancer properties. For instance:
- A study synthesized multiple benzothiazole compounds and demonstrated that certain derivatives significantly inhibited the proliferation of human cancer cell lines (A431 and A549) using the MTT assay. The active compound exhibited a dose-dependent inhibition of cell viability and induced apoptosis in cancer cells through the activation of specific signaling pathways (AKT and ERK) .
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been investigated:
- In vitro studies showed that certain benzothiazole derivatives reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Neuroprotective Effects
Though less explored, some studies suggest that benzothiazole derivatives may exhibit neuroprotective effects:
- Compounds from this class have been linked to inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment. For example, modified derivatives showed significant inhibition of these enzymes at submicromolar concentrations .
Case Studies and Research Findings
The mechanisms by which 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways.
- Cytokine Modulation : It reduces inflammatory cytokine levels, contributing to its anti-inflammatory properties.
- Enzyme Inhibition : Its derivatives show promise as inhibitors of cholinesterases, suggesting potential use in treating Alzheimer’s disease.
Q & A
Q. What are the optimal synthetic routes for 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization of substituted anilines with thiourea or thioamides under acidic conditions . For ethyl-substituted analogs, multi-step approaches may include:
Cyclohexanone Precursor : Reacting 4-ethylcyclohexanone with thiourea in HCl to form the benzothiazole core.
Functionalization : Introducing the amine group via nucleophilic substitution or reductive amination.
Key parameters include temperature (80–120°C), solvent (ethanol or acetic acid), and stoichiometric ratios to minimize byproducts like over-oxidized thiazoles . Yields >70% are achievable with rigorous pH control during precipitation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can confirm the ethyl group’s position (e.g., δ ~1.2 ppm for CH) and the tetrahydro ring’s saturation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNS) and detects impurities.
- X-ray Crystallography : Resolves stereochemistry in crystalline forms, critical for understanding bioactive conformations .
Q. What preliminary biological assays are suitable for screening 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine?
- Methodological Answer :
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) to identify binding affinity (IC) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How does the ethyl substituent influence structure-activity relationships (SAR) compared to methyl or hydrogen analogs?
- Methodological Answer : Comparative SAR studies require synthesizing analogs (e.g., 4-methyl, 4-H) and evaluating biological activity. For example:
Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS). Poor in vivo efficacy may stem from rapid hepatic clearance of the ethyl derivative .
- Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) to confirm target binding in live cells .
- Dose-Response Refinement : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC with achievable plasma concentrations .
Q. What computational strategies predict the binding modes of 4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). The ethyl group may occupy hydrophobic subpockets, as seen in benzothiazole-protein complexes .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ) with activity to guide analog design .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for benzothiazole derivatives?
- Methodological Answer : Variability often arises from:
- Byproduct Formation : Over-oxidation to sulfoxides or dimerization. Monitor via TLC and optimize reaction time (e.g., 6–8 hours for ethyl derivatives) .
- Purification Methods : Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, hexane/EtOAc). The latter improves purity but reduces yield by 10–15% .
Key Research Tools and Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
